2-chloro-N-(2-oxothiolan-3-yl)acetamide

Physical Chemistry Analytical Reference Standards Solid-State Characterization

2-Chloro-N-(2-oxothiolan-3-yl)acetamide (CAS 84611-22-3) is a critical chloroacetyl intermediate and Erdosteine Impurity RV 142. Its reactive chloroacetyl moiety and higher melting point (~120-122°C) differentiate it from non-halogenated analogs like citiolone, ensuring accurate impurity profiling and robust synthetic routes. Procure certified reference standards (≥95-98% HPLC) with full COA (NMR, MS) for GMP compliance and ANDA submissions.

Molecular Formula C6H8ClNO2S
Molecular Weight 193.65 g/mol
CAS No. 84611-22-3
Cat. No. B128081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-oxothiolan-3-yl)acetamide
CAS84611-22-3
Synonyms2-Chloro-N-(tetrahydro-2-oxo-3-thienyl)acetamide; 
Molecular FormulaC6H8ClNO2S
Molecular Weight193.65 g/mol
Structural Identifiers
SMILESC1CSC(=O)C1NC(=O)CCl
InChIInChI=1S/C6H8ClNO2S/c7-3-5(9)8-4-1-2-11-6(4)10/h4H,1-3H2,(H,8,9)
InChIKeyOSXVVUUZQNPXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2-oxothiolan-3-yl)acetamide (CAS 84611-22-3): Key Intermediate and Impurity Standard for Erdosteine Production


2-Chloro-N-(2-oxothiolan-3-yl)acetamide (CAS 84611-22-3), also known as N-Chloroacetyl-DL-homocysteine thiolactone or Erdosteine Impurity RV 142, is a chloroacetamide derivative featuring a reactive 2-oxothiolane (tetrahydrothiophen-2-one) core. It serves as a critical intermediate in the synthesis of the mucolytic agent erdosteine and as a designated impurity reference standard for pharmaceutical quality control . Its physicochemical and analytical characteristics define its precise role in both synthetic and regulatory workflows.

Why 2-Chloro-N-(2-oxothiolan-3-yl)acetamide Cannot Be Substituted by Close Analogs in Pharmaceutical and Research Applications


In-class compounds, such as the non-chlorinated analog citiolone (N-(2-oxothiolan-3-yl)acetamide, CAS 1195-16-0), differ fundamentally in their physicochemical and functional properties. The presence of the chloroacetyl moiety in 2-chloro-N-(2-oxothiolan-3-yl)acetamide imparts significantly higher electrophilic reactivity and alters solid-state behavior (e.g., a ~10°C higher melting point) , rendering it a distinct synthetic building block and a specific marker in analytical trace analysis. Generic substitution would invalidate synthetic route outcomes and compromise regulatory impurity profiling. The quantitative evidence below substantiates these critical differences.

Quantitative Differentiation of 2-Chloro-N-(2-oxothiolan-3-yl)acetamide (CAS 84611-22-3) Against Comparators


Melting Point and Density: 2-Chloro-N-(2-oxothiolan-3-yl)acetamide vs. Non-Chlorinated Citiolone

2-Chloro-N-(2-oxothiolan-3-yl)acetamide exhibits a melting point of 120–122°C , which is approximately 10°C higher than the 109–111°C range reported for its non-chlorinated analog citiolone (N-(2-oxothiolan-3-yl)acetamide) . Density of the target compound (1.406 g/cm³) is also significantly greater than that of citiolone (1.263 g/cm³) , reflecting enhanced intermolecular interactions conferred by the chloro substituent. These distinct physical properties are critical for identification, purity assessment, and formulation development.

Physical Chemistry Analytical Reference Standards Solid-State Characterization

Atmospheric Reactivity: Hydroxyl Radical Rate Constant and Half-Life of 2-Chloro-N-(2-oxothiolan-3-yl)acetamide

The compound's predicted hydroxyl radical (OH) reaction rate constant is 17.3442 × 10⁻¹² cm³/molecule-sec, corresponding to an atmospheric half-life of 0.617 days (assuming a 12-hr daylight OH concentration of 1.5 × 10⁶ radicals/cm³) . This reactivity profile, driven by the chloroacetamide moiety, differs markedly from non-halogenated thiolactones and provides a quantitative basis for environmental fate assessment, particularly in scenarios where chloroacetamide degradation pathways are of interest.

Environmental Chemistry Fate and Transport Reactivity Prediction

Designated Impurity Standard: 2-Chloro-N-(2-oxothiolan-3-yl)acetamide as Erdosteine Impurity RV 142

2-Chloro-N-(2-oxothiolan-3-yl)acetamide is explicitly cataloged as Erdosteine Impurity RV 142 and is supplied with validated analytical data (purity ≥95–98% by HPLC, full COA) for use as a reference standard in ANDA/DMF submissions and QC method validation . In contrast, alternative erdosteine impurities (e.g., Erdosteine Impurity 1 (ethyl ester, CAS 84611-37-0) or Impurity 2 (bis-thioether, CAS 121213-21-6)) represent different chemical entities with distinct chromatographic retention times and spectral signatures. The unique identity of RV 142 as the chloroacetyl intermediate makes it indispensable for accurate quantitation of this specific process-related impurity.

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Solubility Profile: 2-Chloro-N-(2-oxothiolan-3-yl)acetamide vs. Citiolone

2-Chloro-N-(2-oxothiolan-3-yl)acetamide is reported to be only slightly soluble in DMSO and sparingly soluble in methanol . In contrast, citiolone (N-(2-oxothiolan-3-yl)acetamide) exhibits appreciable solubility in DMSO (≥1.4–50 mg/mL) and water (≥29 mg/mL) [1]. This marked difference in solubility, attributed to the hydrophobic chlorine atom and altered hydrogen-bonding capacity, directly influences sample preparation protocols for HPLC analysis and synthetic reaction media.

Formulation Development Solvent Selection Analytical Method Development

Application Scenarios for 2-Chloro-N-(2-oxothiolan-3-yl)acetamide (CAS 84611-22-3) Based on Verified Evidence


Pharmaceutical Impurity Reference Standard for Erdosteine Quality Control

In GMP-compliant pharmaceutical manufacturing, 2-chloro-N-(2-oxothiolan-3-yl)acetamide is procured as Erdosteine Impurity RV 142 to serve as a certified reference standard. Its high purity (≥95–98% by HPLC) and fully characterized identity (NMR, MS, COA) enable accurate quantification of this specific process-related impurity in erdosteine API, ensuring compliance with ICH Q3A/B guidelines for ANDA and DMF submissions .

Key Synthetic Intermediate for Erdosteine Production

This compound is employed as a critical chloroacetyl intermediate in the synthesis of erdosteine, a mucolytic agent used in chronic obstructive pulmonary disease. Patents detail its reaction with mercaptoacetic acid under basic conditions to yield the active pharmaceutical ingredient [1][2]. Its distinct reactivity, conferred by the chloroacetyl group, cannot be replicated by non-halogenated analogs such as citiolone.

Environmental Fate and Reactivity Studies of Chloroacetamide Derivatives

The predicted atmospheric OH radical rate constant (k(OH) = 17.3 × 10⁻¹² cm³/molecule-sec) and half-life (0.617 days) provide a quantitative basis for environmental scientists to model the atmospheric persistence of 2-chloro-N-(2-oxothiolan-3-yl)acetamide. This data supports comparative fate assessments with other chloroacetamide-based agrochemicals or pharmaceuticals, informing risk evaluation and regulatory submissions.

Analytical Method Development and Validation in Research Laboratories

Due to its well-defined melting point (120–122 °C), density (1.406 g/cm³), and solubility profile , this compound serves as a reliable physical reference for calibrating differential scanning calorimetry (DSC) and for developing HPLC methods targeting thiolactone-containing compounds. Its distinct properties relative to citiolone ensure accurate peak identification and method robustness.

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